

N-Nitroso Fluoxetine: A Comprehensive Technical Review

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Compound of Interest		
Compound Name:	N-Nitroso Fluoxetine	
Cat. No.:	B8145674	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **N-Nitroso fluoxetine**, a nitrosamine impurity of the widely prescribed antidepressant, fluoxetine. This document consolidates critical information regarding its chemical properties, formation, analytical detection, and toxicological profile, presenting it in a manner accessible to researchers, scientists, and professionals in drug development.

Core Compound Data

N-Nitroso fluoxetine (N-NOF) is a derivative of fluoxetine, categorized as a nitrosamine drug substance-related impurity (NDSRI).[1][2][3] Nitrosamines are a class of compounds of significant concern due to the potential carcinogenic effects of some of its members.[4] N-NOF can form during the synthesis, storage, or handling of fluoxetine, particularly in the presence of nitrosating agents under acidic conditions.[5]

A summary of the key chemical and physical properties of **N-Nitroso fluoxetine** is presented in the table below.



Property	Value	
CAS Number	150494-06-7	
Molecular Formula	C17H17F3N2O2	
Molecular Weight	338.32 g/mol	
Chemical Name	N-Methyl-N-(3-phenyl-3-(4- (trifluoromethyl)phenoxy)propyl)nitrous amide	
Synonyms	Benzenepropanamine, N-methyl-N-nitrosogamma-[4-(trifluoromethyl)phenoxy]-	
Appearance	Colourless to Pale Yellow Thick Oil to Solid; Off- White Solid	
Solubility	Soluble in Acetonitrile and DMSO	

Formation and Detection

The formation of **N-Nitroso fluoxetine** occurs through the reaction of the secondary amine group in the fluoxetine molecule with nitrosating agents, such as nitrites, under specific conditions like heat, moisture, or acidity. Regulatory agencies like the FDA and EMA closely monitor the levels of such impurities in pharmaceutical products due to their potential health risks.

Precise and sensitive analytical methods are crucial for the detection and quantification of **N-Nitroso fluoxetine** in drug substances and products. Advanced analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are employed for this purpose.

Experimental Protocol: Determination of N-Nitroso Fluoxetine by LC-MS/MS

The following protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of **N-Nitroso fluoxetine** in a fluoxetine drug substance.



- 1. Equipment and Reagents:
- Liquid chromatograph/tandem mass spectrometer with an electrospray ionization (ESI) source.
- Symmetry C18 column (3.5 μm, 4.6 mm i.d. × 15 cm) or equivalent.
- Methanol (HPLC grade), Acetonitrile (HPLC grade), Ammonium formate (reagent grade),
 Deionized water.
- N-Nitroso fluoxetine reference standard and N-Nitroso fluoxetine-d5 isotope-labeled internal standard.
- 2. Mobile Phase Preparation:
- Solvent A: Dissolve 0.63 g of ammonium formate in 1 L of deionized water and filter through a 0.22 µm membrane filter.
- Solvent B: Acetonitrile.
- 3. Standard and Sample Preparation:
- Internal Standard (IS) Stock Solution: Accurately weigh ~2.5 mg of N-Nitroso fluoxetine-d5 into a 10 mL volumetric flask, dissolve, and dilute to volume with methanol.
- Working IS Solution: Dilute the IS stock solution with methanol to a concentration of 10 ng/mL.
- Standard Stock Solution: Accurately weigh ~5 mg of **N-Nitroso fluoxetine** reference standard into a 10 mL volumetric flask, dissolve, and dilute to volume with methanol.
- Standard Solutions: Prepare a series of standard solutions (e.g., 1-40 ng/mL) by diluting the standard stock solution with methanol, with each standard containing 1 ng/mL of the internal standard.
- Sample Solution: Accurately weigh ~0.1 g of the fluoxetine sample into a centrifuge tube.
 Add 1 mL of the working IS solution and 9 mL of methanol. Sonicate for 5 minutes and



centrifuge at 3000 \times g for 5 minutes. Filter the supernatant through a 0.22 μ m membrane filter.

4. LC-MS/MS Operating Conditions:

• Column Temperature: 40°C

• Flow Rate: 0.8 mL/min

Injection Volume: 5 μL

• Ionization Mode: ESI+

Ion Source Temperature: 500°C

• Gradient Elution:

Time (min)	Solvent A (%)	Solvent B (%)
0.0 → 2.0	35	65
2.0 → 7.0	35 → 5	65 → 95
7.0 → 9.0	5	95
9.0 → 9.1	5 → 35	95 → 65

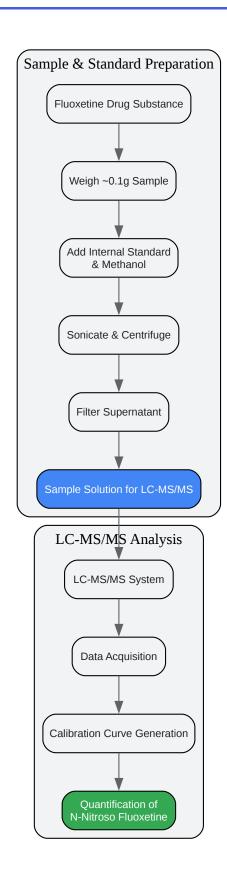
 $|9.1 \rightarrow 12.0 | 35 | 65 |$

 Mass Spectrometry: Monitor the appropriate precursor-to-product ion transitions for N-Nitroso fluoxetine and its deuterated internal standard.

5. Quantification:

- Establish a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standard solutions.
- Determine the concentration of N-Nitroso fluoxetine in the sample solution from the calibration curve. The Limit of Quantification (LOQ) for this method is reported to be 0.1 μg/g.





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Analytical workflow for **N-Nitroso fluoxetine** detection.



Toxicological Profile: Genotoxicity

N-Nitroso fluoxetine has been shown to exhibit genotoxic properties. Studies have demonstrated its ability to induce DNA damage in various assays.

Umu-Test for Genotoxicity

A study by Özhan and Alpertunga (2003) investigated the genotoxic activities of several drugnitrite interaction products, including the product of fluoxetine nitrosation. The study utilized the umu-test, a bacterial genotoxicity assay.

Experimental Protocol: Umu-Test

- Tester Strain:Salmonella typhimurium TA1535/pSK1002.
- Nitrosation Conditions: A maximum daily dose of fluoxetine was incubated with a nitrite
 concentration representative of that found in the stomach after a meal. The incubation was
 carried out at 37°C for 1 hour, with a pH change from 6.8-7.0 to 2.0 to simulate gastric
 conditions.
- Genotoxicity Assay: The nitrosated fluoxetine product was tested for its ability to induce the umuC gene in the tester strain, both with and without metabolic activation (S9 mix). The induction of the umuC gene is indicative of DNA damage.
- Results: The nitrosation product of fluoxetine was found to be genotoxic in this assay.

In Vitro Micronucleus and Gene Mutation Assays in Human Cells

A more recent and comprehensive study by Li et al. (2024) evaluated the mutagenicity and genotoxicity of 15 NDSRIs, including **N-Nitroso fluoxetine**, in human TK6 cells.

Experimental Protocol: Micronucleus and Gene Mutation Assays

- Cell Line: Human TK6 cells.
- Metabolic Activation: Hamster liver S9 was used for metabolic activation.

Foundational & Exploratory

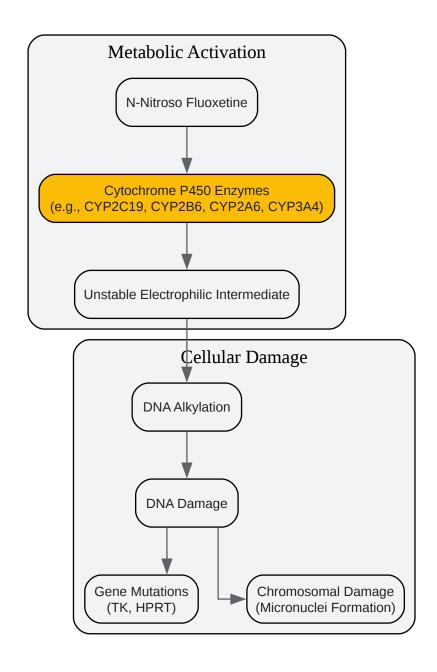




- Micronucleus Assay: N-Nitroso fluoxetine was found to induce a concentration-dependent increase in micronuclei in TK6 cells after bioactivation with hamster liver S9.
- Gene Mutation Assays: The study also found N-Nitroso fluoxetine to be mutagenic in the TK and HPRT gene mutation assays, which is consistent with its positive results in the Enhanced Ames Test.
- Enzyme Involvement: The study identified CYP2C19, CYP2B6, CYP2A6, and CYP3A4 as key enzymes in the bioactivation of the tested NDSRIs to their genotoxic and mutagenic forms.

The genotoxicity of nitrosamines is generally attributed to their metabolic activation by cytochrome P450 enzymes, leading to the formation of unstable intermediates that can alkylate DNA, causing mutations and chromosomal damage.





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Proposed mechanism of **N-Nitroso fluoxetine** genotoxicity.

Signaling Pathways

Currently, there is a lack of specific research detailing the direct interaction of **N-Nitroso fluoxetine** with cellular signaling pathways. The primary mechanism of its toxicity is understood to be through direct DNA damage, as outlined above, rather than through the modulation of specific signaling cascades. Research on the parent compound, fluoxetine, has shown it can influence pathways such as the nuclear factor kappa B (NF-kB) mediated pathway



to increase nitric oxide production in microglial cells; however, this is distinct from the genotoxic effects of its N-nitroso derivative.

Conclusion

N-Nitroso fluoxetine is a genotoxic impurity of fluoxetine that requires careful monitoring and control in pharmaceutical preparations. Its formation from the parent drug under certain conditions highlights the importance of robust manufacturing processes and stability testing. The detailed analytical and toxicological protocols provided in this guide serve as a valuable resource for researchers and professionals in the pharmaceutical industry to ensure the safety and quality of fluoxetine-containing products. Further research into the specific biological interactions of **N-Nitroso fluoxetine** may provide a more complete understanding of its toxicological profile.

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